![molecular formula C16H12ClN3O3S B2377129 N'-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 851979-37-8](/img/structure/B2377129.png)

N'-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

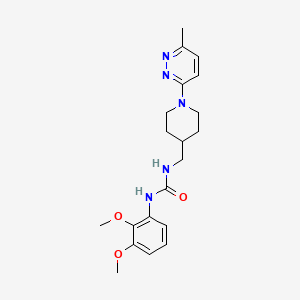

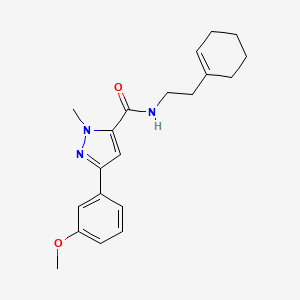

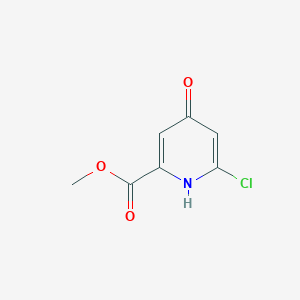

“N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are heterocyclic compounds with a wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for further modifications, such as N-alkylation .Molecular Structure Analysis

The molecular structure of “N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” can be determined by various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation . These reactions can be used to synthesize N-substituted and N,N-disubstituted benzothiazole sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” can be determined by various techniques, including 1H-NMR, 13C-NMR, and IR . The compound’s mass is approximately 469 [M + +1] .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives, which include the structure of the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to this scaffold have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . Inflammation is a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants, and damaged cells .

Antimicrobial Activity

These compounds have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

In addition to their antimicrobial activity, thiazole derivatives have also demonstrated antifungal properties .

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties , which could make them useful in the treatment of various viral infections.

Antitumor Activity

Compounds related to this scaffold have been found to have antitumor or cytotoxic properties . This means they could potentially be used in cancer treatments.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases.

Direcciones Futuras

The future directions for the research and development of “N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” and similar compounds could include further exploration of their biological activities and potential applications . Additionally, the development of novel compounds that inhibit quorum sensing without being antibiotic are currently emerging fields .

Mecanismo De Acción

Target of Action

The primary target of this compound is cyclo-oxygenase (COX) enzymes . These enzymes are involved in the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a crucial role in inflammation and pain . Two isoforms of COX, namely COX-1 and COX-2 , have been identified . COX-1 is constitutively expressed and generates prostaglandins (PGs) involved in gastrointestinal (GI) mucosal protection, while COX-2 is induced at sites of inflammation to generate PGs mediating inflammation and pain .

Mode of Action

The compound likely interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the biosynthesis of prostaglandins, thereby reducing inflammation and pain . The anti-inflammatory effects of non-selective NSAIDs are mediated via inhibition of COX-2, whereas deleterious effects in the GI tract, such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 .

Biochemical Pathways

The compound affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by the COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain .

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin biosynthesis lead to the compound’s anti-inflammatory and analgesic effects . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Propiedades

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c17-9-4-3-7-13-14(9)18-16(24-13)20-19-15(21)12-8-22-10-5-1-2-6-11(10)23-12/h1-7,12H,8H2,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHTWNYNKKJQAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2377047.png)

![3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride](/img/structure/B2377049.png)

![4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole](/img/structure/B2377050.png)

![4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride](/img/structure/B2377052.png)

![N-(2-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377053.png)

![3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B2377054.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2377056.png)

![Methyl (E)-4-oxo-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]but-2-enoate](/img/structure/B2377058.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377060.png)

![[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol](/img/structure/B2377068.png)

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2377069.png)